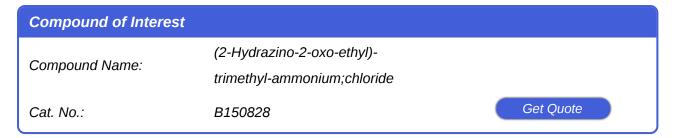


Unveiling the Spectroscopic Signature of Girard's Reagent T: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent T, a cationic derivatizing agent, plays a pivotal role in analytical chemistry, particularly in enhancing the detection of carbonyl-containing compounds in mass spectrometry. This technical guide provides an in-depth look at the spectroscopic characteristics of Girard's Reagent T, offering a valuable resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Girard's Reagent T, providing a quantitative snapshot of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectrum

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			



¹³C NMR Spectrum

Chemical Shift (ppm)	Assignment
Data not available in search results	

Note: While several sources indicate the availability of ¹H and ¹³C NMR spectra, specific chemical shift and coupling constant data were not found in the provided search results. Researchers are encouraged to consult spectral databases such as ChemicalBook for this information.[1]

Infrared (IR) Spectroscopy Data

The FT-IR spectrum of Girard's Reagent T reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
Specific peak frequencies not available in search results	C=O (amide), N-H (amine), C-N, C-H

A representative FT-IR spectrum is available on ResearchGate, though specific peak values are not enumerated in the provided information.[2]

Mass Spectrometry (MS) Data

Girard's Reagent T is designed to improve the ionization efficiency of analytes in mass spectrometry.[3][4][5] The reagent itself exhibits a characteristic mass-to-charge ratio.

Parameter	Value
Molecular Weight	167.64 g/mol [6]
Molecular Formula	C ₅ H ₁₄ ClN ₃ O[7]
InChl Key	YSULOORXQBDPCU-UHFFFAOYSA-N[1][8]



Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for Girard's Reagent T itself were not extensively detailed in the search results. However, the following outlines the general procedures for the use of Girard's Reagent T as a derivatizing agent, which can be adapted for the characterization of the reagent.

General Derivatization Protocol for Mass Spectrometry

This protocol describes the general steps for derivatizing a carbonyl-containing analyte with Girard's Reagent T prior to mass spectrometry analysis.[9]

Materials:

- Girard's Reagent T
- Analyte containing a ketone or aldehyde functional group
- Appropriate solvent (e.g., methanol, ethanol, dichloromethane)[9]
- Heating apparatus (if necessary)
- Nitrogen stream or centrifugal evaporator for drying
- Extraction or chromatography apparatus for purification (optional)

Procedure:

- Dissolve the analyte in a suitable solvent.
- Add Girard's Reagent T to the analyte solution. A molar ratio of 1:1 to 1:10 (analyte:reagent)
 is commonly used.[9]
- The reaction can proceed at room temperature or be heated to 50-60°C for 1-2 hours to facilitate the reaction.[9]
- After the reaction is complete, the solvent can be removed by drying under a nitrogen stream or using a centrifugal evaporator.



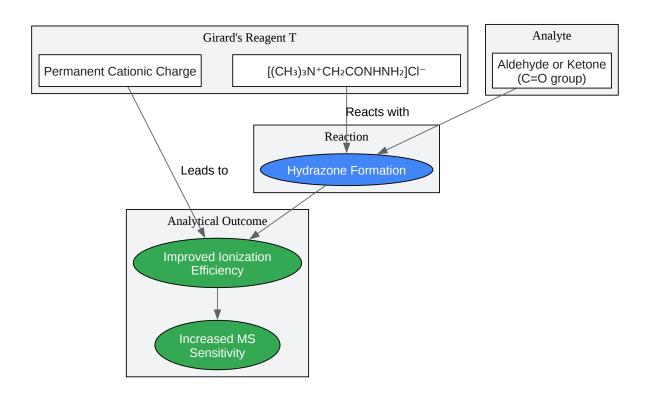
- The resulting derivatized product can be purified using extraction or column chromatography if necessary.[9]
- The purified derivative is then reconstituted in an appropriate solvent for mass spectrometry analysis.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of using Girard's Reagent T for the derivatization and analysis of carbonyl compounds.







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